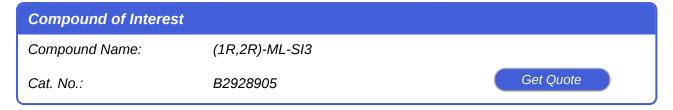


Application Notes and Protocols for (1R,2R)-ML-SI3 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-ML-SI3 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with the highest efficacy against TRPML1.[1][2] TRPML1 is a crucial lysosomal calcium channel that regulates a multitude of cellular processes, including lysosomal trafficking, autophagy, and calcium signaling.[3][4] As a channel blocker, (1R,2R)-ML-SI3 serves as an invaluable tool for investigating the physiological roles of TRPML1 and its involvement in various disease states.[1] These application notes provide detailed protocols for the use of (1R,2R)-ML-SI3 in cell culture experiments to probe its effects on lysosomal function and related signaling pathways.

Mechanism of Action

(1R,2R)-ML-SI3 acts as an antagonist of TRPML channels by binding to a hydrophobic cavity within the channel protein.[3][4] This binding prevents the channel from opening and releasing calcium from the lysosome into the cytoplasm.[3][5] Notably, (1R,2R)-ML-SI3 competitively inhibits the activation of TRPML1 by the synthetic agonist ML-SA1 but does not block activation by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3][6] This specific mode of action allows for the targeted investigation of certain TRPML1 activation pathways. The inhibition of TRPML1-mediated calcium efflux has been shown to block downstream processes such as autophagy.[3][4]



Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of **(1R,2R)-ML-SI3** for the three human TRPML channel isoforms.

Target	IC50 Value (μM)
TRPML1	1.6[7][8][9]
TRPML2	2.3[7][8][9]
TRPML3	12.5[7][8][9]

Experimental Protocols Protocol 1: Preparation of (1R,2R)-ML-SI3 Stock Solution

This protocol describes the preparation of a stock solution of (1R,2R)-ML-SI3 for use in cell culture experiments.

Materials:

- (1R,2R)-ML-SI3 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Allow the vial of (1R,2R)-ML-SI3 powder to equilibrate to room temperature before opening.
- Prepare a stock solution of 10 mM (1R,2R)-ML-SI3 by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.296 mg of (1R,2R)-ML-SI3 (MW: 429.58 g/mol) in 1 mL of DMSO.
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., at 37°C)
 and sonication can be used to aid dissolution if precipitation occurs.[7][8]



- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[7][8]

Protocol 2: Inhibition of TRPML1-Mediated Lysosomal Calcium Release

This protocol outlines a general procedure to inhibit TRPML1 activity in cultured cells using (1R,2R)-ML-SI3 and subsequently measure changes in lysosomal calcium.

Materials:

- Cultured cells of interest (e.g., HeLa, fibroblasts)
- · Complete cell culture medium
- (1R,2R)-ML-SI3 stock solution (10 mM in DMSO)
- TRPML1 agonist (e.g., ML-SA1)
- Lysosomal calcium indicator dye (e.g., GCaMP3-ML1, Fura-2 AM)
- Phosphate-buffered saline (PBS)
- Imaging system (e.g., fluorescence microscope, plate reader)

Procedure:

- Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency on the day of the experiment.
- Inhibitor Treatment:
 - On the day of the experiment, prepare a working solution of (1R,2R)-ML-SI3 in prewarmed complete cell culture medium. A final concentration of 10 μM is often effective for inhibiting ML-SA1-induced responses.[3]



- Aspirate the old medium from the cells and replace it with the medium containing (1R,2R)-ML-SI3.
- As a vehicle control, treat a separate set of cells with the same concentration of DMSO used for the inhibitor.
- Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
- Calcium Imaging:
 - Load the cells with a suitable calcium indicator dye according to the manufacturer's protocol.
 - Wash the cells with PBS or a suitable imaging buffer.
 - Acquire baseline fluorescence readings.
 - Stimulate the cells with a TRPML1 agonist (e.g., 10-20 μM ML-SA1) and record the changes in fluorescence over time.[10]
 - Compare the agonist-induced calcium release in cells pre-treated with (1R,2R)-ML-SI3 to the control cells. A significant reduction in the fluorescence signal in the presence of (1R,2R)-ML-SI3 indicates inhibition of TRPML1.

Protocol 3: Assessment of Autophagy Inhibition

This protocol provides a method to evaluate the effect of **(1R,2R)-ML-SI3** on autophagy, a process regulated by TRPML1.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- (1R,2R)-ML-SI3 stock solution (10 mM in DMSO)



- Autophagy inducer (e.g., starvation medium, rapamycin)
- Lysis buffer
- Antibodies for Western blotting (e.g., anti-LC3, anti-p62)
- Fluorescently-tagged LC3 plasmid (for microscopy)

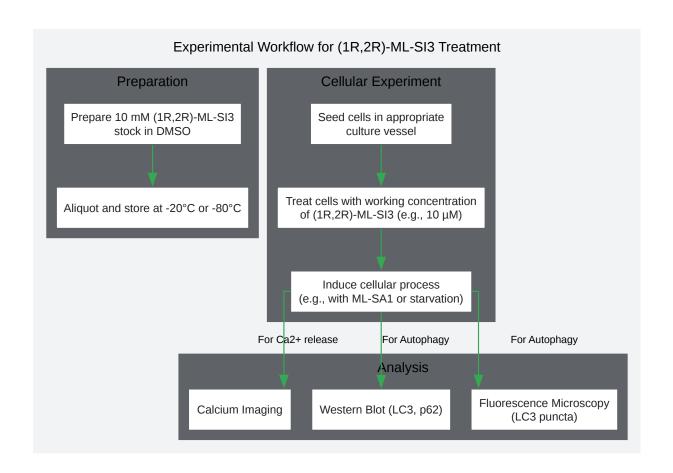
Procedure:

- Cell Treatment:
 - Seed cells in multi-well plates.
 - Pre-treat the cells with a working concentration of (1R,2R)-ML-SI3 (e.g., 3-10 μM) or vehicle (DMSO) for 1-6 hours.[11]
 - Induce autophagy by replacing the medium with starvation medium (e.g., Earle's Balanced Salt Solution) or by adding an autophagy-inducing agent like rapamycin.
 - Incubate for the desired period (e.g., 2-6 hours).
- Western Blot Analysis:
 - Lyse the cells and collect the protein extracts.
 - Perform SDS-PAGE and transfer the proteins to a membrane.
 - Probe the membrane with primary antibodies against LC3 and p62. The conversion of LC3-I to LC3-II (lipidated form) is a marker of autophagosome formation. An accumulation of p62 can indicate a blockage in autophagic degradation.
 - Analyze the band intensities to quantify the effects of (1R,2R)-ML-SI3 on autophagy.
- Fluorescence Microscopy (LC3 Puncta Formation):
 - Transfect cells with a fluorescently-tagged LC3 plasmid (e.g., GFP-LC3).
 - Treat the cells with (1R,2R)-ML-SI3 and induce autophagy as described above.



- Fix the cells and visualize the subcellular localization of LC3.
- Count the number of LC3 puncta per cell. A decrease in the number of puncta in (1R,2R) ML-SI3-treated cells compared to the control suggests an inhibition of autophagy.

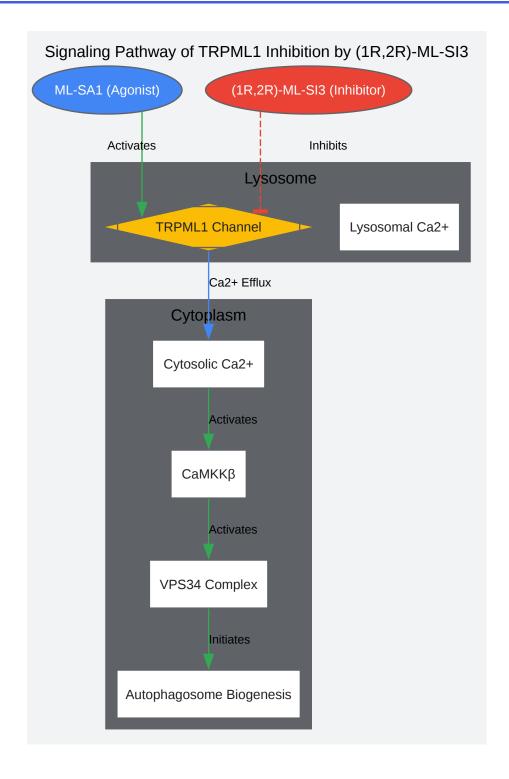
Visualizations



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Caption: A generalized experimental workflow for using (1R,2R)-ML-SI3 in cell culture.





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Caption: Inhibition of the TRPML1-mediated autophagy signaling pathway by (1R,2R)-ML-SI3.



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